1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol

Overview

Description

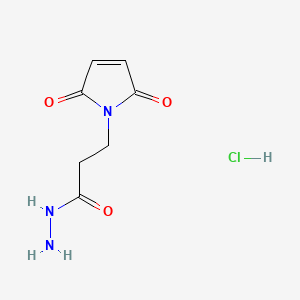

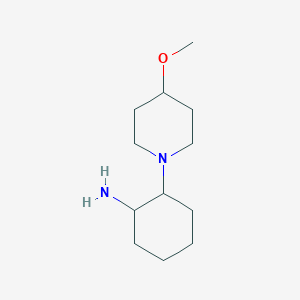

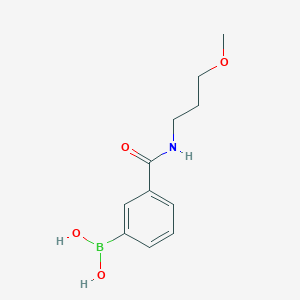

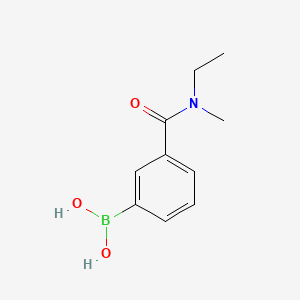

“1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 g/mol . The IUPAC name for this compound is cyclohex-3-en-1-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone .

Synthesis Analysis

While specific synthesis methods for “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol” were not found in the search results, piperidones, which are precursors to the piperidine ring present in this compound, are of particular interest due to their unique biochemical properties . They serve as precursors to many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

Molecular Structure Analysis

The compound has a complex structure that includes a cyclohexene ring attached to a carbonyl group, which is in turn attached to a piperidinol group . The InChI string for this compound is InChI=1S/C13H21NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-2,11-12,15H,3-10H2 .

Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 223.157228913 g/mol . The topological polar surface area is 40.5 Ų . The compound has a complexity of 267 .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

One study reviews recent advances in the controllable and selective catalytic oxidation of cyclohexene, a reaction that can lead to various industrially significant intermediates, highlighting the importance of selective catalysis in organic synthesis (Cao et al., 2018). This research may provide a foundation for understanding how derivatives of cyclohexene, like 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol, can be applied in chemical synthesis and industry.

Recyclable Copper Catalyst Systems for C-N Bond Forming

Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions emphasizes the value of copper-mediated systems in organic chemistry, particularly for creating complex molecules involving piperidine structures (Kantam et al., 2013). This study could relate to the synthesis and applications of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol in medicinal chemistry or materials science.

Microwave-Assisted 1,3-Dipolar Cycloaddition

Microwave-assisted 1,3-dipolar cycloaddition is an eco-friendly approach to synthesizing five-membered heterocycles, a method that could potentially be applied to the synthesis or modification of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol for generating novel compounds with enhanced properties or biological activities (Piñeiro & Melo, 2009).

Anti-Mycobacterial Activity of Piperazine Analogs

A review on the anti-mycobacterial activity and structure-activity relationship of piperazine and its analogs highlights the medicinal chemistry applications of piperazine derivatives (Girase et al., 2020). This could suggest potential research directions for exploring the biological activities of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol in drug discovery.

properties

IUPAC Name |

cyclohex-3-en-1-yl-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11,14H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVUGIXKPYQJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)